molecular formula C12H9N3O2 B3345205 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- CAS No. 102207-02-3

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-

Cat. No.: B3345205
CAS No.: 102207-02-3
M. Wt: 227.22 g/mol
InChI Key: VTCFRLVPCJMFDM-UHFFFAOYSA-N
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Description

9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- is a useful research compound. Its molecular formula is C12H9N3O2 and its molecular weight is 227.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-8-nitro-9H-pyrido[3,4-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2/c1-7-11-9(5-6-13-7)8-3-2-4-10(15(16)17)12(8)14-11/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCFRLVPCJMFDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144768
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102207-02-3
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102207023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Overview of the Pyrido 3,4 B Indole β Carboline Scaffold in Organic and Biological Chemistry

The foundational structure of β-carbolines is the pyrido[3,4-b]indole ring system, a tricyclic aromatic framework. nih.gov This scaffold is prevalent in numerous natural products and has been the subject of extensive synthetic efforts. nih.gov The planarity of the β-carboline ring system allows it to intercalate into DNA, a property that underpins some of its biological activities. mdpi.com The synthesis of the β-carboline core is often achieved through the Pictet-Spengler reaction, a classic method that involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone. nih.gov This reaction has proven to be a versatile and reliable tool for accessing a wide range of substituted β-carbolines. nih.gov

Importance of β Carboline Derivatives in Chemical Biology Research

β-Carboline derivatives have demonstrated a remarkable diversity of biological activities, making them valuable tools in chemical biology and medicinal chemistry. nih.gov Their reported pharmacological effects are extensive and include antitumor, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov The mechanism of action for their anticancer effects is often attributed to the inhibition of key enzymes such as topoisomerases and protein kinases, as well as their ability to induce apoptosis. mdpi.comnih.gov Furthermore, the β-carboline scaffold has been identified as a privileged structure in drug discovery, serving as a starting point for the development of new therapeutic agents. nih.gov The structure-activity relationship (SAR) studies of various β-carboline derivatives have revealed that the nature and position of substituents on the tricyclic ring system significantly influence their biological potency and selectivity. nih.govresearchgate.net

Specific Focus on 9h Pyrido 3,4 B Indole, 1 Methyl 8 Nitro 8 Nitroharmane Within the Class

Established Synthetic Pathways for the β-Carboline Nucleus

The construction of the β-carboline skeleton has been a subject of extensive research, leading to the development of several robust synthetic methodologies. These pathways offer versatile entry points to a wide array of substituted β-carboline derivatives.

Pictet-Spengler Cyclization Approaches

The Pictet-Spengler reaction, discovered in 1911, stands as one of the most fundamental and widely employed methods for the synthesis of tetrahydro-β-carbolines. nsf.govnih.gov This reaction involves the condensation of a β-arylethylamine, typically tryptamine (B22526) or its derivatives, with an aldehyde or ketone in the presence of an acid catalyst. nsf.govresearchgate.net The initial condensation forms a Schiff base, which then undergoes an intramolecular electrophilic cyclization onto the electron-rich indole (B1671886) nucleus, followed by proton loss to yield the tetrahydro-β-carboline product. nsf.gov Subsequent oxidation is required to furnish the fully aromatic β-carboline.

The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and stereochemical outcome. wikipedia.org While traditional methods often employ strong Brønsted acids like hydrochloric acid or trifluoroacetic acid with heating, milder conditions have also been developed. nsf.govnih.gov For instance, the reaction can proceed in aprotic media, sometimes even without an acid catalyst, leading to improved yields in certain cases. nih.gov The versatility of the Pictet-Spengler reaction allows for the incorporation of various substituents on both the tryptamine and the carbonyl component, providing access to a diverse library of β-carboline derivatives. nih.gov

Fischer Indolization and Related Strategies

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, offers another classical yet powerful route to the indole core, which can be extended to the synthesis of β-carbolines. wikipedia.orgtaylorandfrancis.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgnih.gov The reaction mechanism proceeds through a wikipedia.orgwikipedia.org-sigmatropic rearrangement of the enamine tautomer of the hydrazone. wikipedia.org

For the synthesis of β-carbolines, a suitably substituted piperidone derivative can be reacted with a phenylhydrazine to construct the tricyclic system. researchgate.net The choice of substituents on the phenylhydrazine is crucial as it dictates the substitution pattern on the benzene (B151609) ring of the resulting β-carboline. For example, using a nitro-substituted phenylhydrazine can lead to the formation of a nitro-β-carboline derivative. nih.gov This strategy provides a direct method for introducing substituents onto the A-ring of the β-carboline nucleus.

One-Pot Synthesis Methods, e.g., Manganese Dioxide Mediated Oxidations

In the quest for more efficient and environmentally benign synthetic procedures, one-pot methodologies have gained significant attention. A notable example is the manganese dioxide (MnO₂) mediated one-pot synthesis of β-carbolines. ljmu.ac.uk This process often involves a cascade of reactions, such as an oxidation, a Pictet-Spengler cyclization, and a final oxidative aromatization, all occurring in a single reaction vessel. ljmu.ac.uk

For instance, an activated alcohol can be oxidized by MnO₂ in situ to generate an aldehyde, which then reacts with tryptamine via a Pictet-Spengler cyclization to form a tetrahydro-β-carboline intermediate. The same MnO₂ then acts as an oxidizing agent to aromatize the piperidine (B6355638) ring, affording the fully aromatic β-carboline. ljmu.ac.uk This approach is particularly elegant as it minimizes purification steps and reduces waste, making it an attractive strategy for the synthesis of various β-carboline derivatives.

Annulation Reactions in β-Carboline Synthesis

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another powerful tool for the construction of the β-carboline framework. These reactions can be catalyzed by various transition metals, such as palladium or rhodium, and often proceed through C-H activation and functionalization pathways. ljmu.ac.uk

For example, a palladium-catalyzed reaction can be employed to construct the pyridine (B92270) ring of the β-carboline system. rsc.org These methods often offer high regioselectivity and functional group tolerance. More complex, multi-component reactions involving annulation can also be utilized to build the β-carboline core, sometimes in a single step from relatively simple starting materials.

Targeted Synthesis of 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- and Related Derivatives

The synthesis of specifically substituted β-carbolines, such as 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, requires careful consideration of the synthetic strategy to ensure the correct placement of the functional groups.

Regioselective Functionalization of the β-Carboline Core

The regioselective functionalization of the β-carboline core can be achieved either by introducing the desired substituents onto the starting materials before the cyclization reaction or by direct functionalization of the pre-formed β-carboline ring.

Synthesis via Pre-functionalized Precursors:

A highly effective strategy for the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole involves the use of appropriately substituted starting materials in a classical ring-forming reaction. The Fischer indole synthesis is particularly well-suited for this purpose. A plausible synthetic route would involve the reaction of 3-nitrophenylhydrazine (B1228671) with a suitable ketone that can provide the 1-methyl-substituted piperidine ring portion of the final molecule.

For instance, a reaction analogous to the synthesis of 4a-Methyl-8-nitro-1,2,3,4-tetrahydro-4aH-cabazole, which was prepared from o-nitrophenylhydrazine and 2-methylcyclohexanone, could be envisioned. nih.gov In the case of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the corresponding piperidone precursor would be required. The use of 3-nitrophenylhydrazine would ensure the placement of the nitro group at the 8-position of the resulting β-carboline. The subsequent aromatization of the newly formed ring would yield the final target compound.

Similarly, the Pictet-Spengler reaction can be employed with a pre-functionalized tryptamine derivative. For the synthesis of an 8-nitro-β-carboline, one would start with 6-nitro-tryptamine . The reaction of 6-nitro-tryptamine with acetaldehyde (B116499) would lead to the formation of 1-methyl-8-nitro-1,2,3,4-tetrahydro-β-carboline, which can then be oxidized to the aromatic product.

Direct Functionalization:

While direct nitration of the 1-methyl-β-carboline core is another theoretical possibility, achieving regioselectivity at the 8-position can be challenging. Electrophilic aromatic substitution reactions on the β-carboline ring system can lead to a mixture of isomers, and the directing effects of the existing substituents must be carefully considered.

The following table summarizes the key starting materials for the targeted synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole via the Fischer Indole and Pictet-Spengler pathways.

Synthetic PathwayKey Starting Material 1Key Starting Material 2Resulting Intermediate/Product
Fischer Indole Synthesis 3-NitrophenylhydrazineA suitable piperidone precursor1-Methyl-8-nitro-tetrahydro-β-carboline
Pictet-Spengler Reaction 6-Nitro-tryptamineAcetaldehyde1-Methyl-8-nitro-tetrahydro-β-carboline

Introduction of Methyl and Nitro Substituents at Specific Positions

The strategic introduction of methyl and nitro groups onto the 9H-Pyrido(3,4-b)indole (β-carboline) framework is fundamental to creating specific analogues like 1-methyl-8-nitro-9H-pyrido(3,4-b)indole, also known as 8-nitroharmane. The most prevalent and regioselective method for installing the C1-methyl group is through the Pictet-Spengler reaction. chemeurope.comwikipedia.org This reaction condenses a tryptamine derivative with an aldehyde; in the case of harmane synthesis, acetaldehyde is used to provide the C1-methyl group. nih.gov

The introduction of a nitro group onto the benzene ring (A-ring) of the β-carboline core can be achieved by two primary strategies: direct nitration of the pre-formed β-carboline scaffold or by utilizing a pre-nitrated indole precursor in a cyclization reaction.

Direct Nitration: The nitration of an aromatic ring is a classic electrophilic aromatic substitution. researchgate.net Treating the parent β-carboline, harmane, with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group. However, this method often yields a mixture of positional isomers, with nitration occurring at various positions on the electron-rich A-ring, such as C-6 and C-8. researchgate.net A catalyst-free approach using tert-butyl nitrite (B80452) (TBN) has been reported for the C4-nitration of 1-aryl-β-carbolines. researchgate.net

Use of a Nitrated Precursor: A more regioselective approach involves starting with a tryptamine derivative that already contains a nitro group at the desired position. For the synthesis of 8-nitroharmane, the key starting material is 6-nitrotryptamine. The position-6 of the tryptamine precursor becomes position-8 in the resulting tetracyclic β-carboline product after the Pictet-Spengler cyclization. This precursor-based strategy avoids the issue of isomeric mixtures associated with direct nitration of the final scaffold.

Synthesis of 8-Nitroharmane and Positional Isomers

The cornerstone of β-carboline synthesis is the Pictet-Spengler reaction, discovered in 1911. wikipedia.org This reaction forms the basis for the synthesis of 8-nitroharmane and its isomers.

The most direct synthesis of 8-nitroharmane involves the condensation of 6-nitrotryptamine with acetaldehyde. chemeurope.comnih.gov The reaction is typically catalyzed by an acid and proceeds through the formation of a Schiff base, which then cyclizes via an intramolecular electrophilic substitution onto the indole ring. The resulting 1,2,3,4-tetrahydro-β-carboline is then aromatized to the final β-carboline. Common oxidizing agents for the aromatization step include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or palladium on carbon (Pd/C). ljmu.ac.uk

Positional isomers of 8-nitroharmane are primarily generated through two routes:

Direct Nitration of Harmane: As mentioned, nitration of harmane (1-methyl-9H-pyrido[3,4-b]indole) produces a mixture of nitro-isomers. The primary products are often 6-nitroharmane and 8-nitroharmane, which must then be separated chromatographically.

Pictet-Spengler Reaction with Isomeric Nitrotryptamines: The use of different isomers of nitrotryptamine (e.g., 4-nitro-, 5-nitro-, or 7-nitrotryptamine) in the Pictet-Spengler reaction with acetaldehyde will yield the corresponding positional isomers of nitroharmane (e.g., 5-nitroharmane, 6-nitroharmane, or 9-nitroharmane, respectively).

An alternative approach involves a palladium-catalyzed reaction sequence starting from fluoropyridines and 2-haloanilines, which has been used to synthesize harmine (B1663883), demonstrating a modern method for constructing the β-carboline core. chemrxiv.org

Generation of Analogues and Derivatives for Structure-Activity Studies

To explore the structure-activity relationships of 8-nitroharmane, chemists synthesize a variety of analogues by modifying different parts of the molecule.

C1-Substituted Derivatives

The substituent at the C1 position of the β-carboline ring is readily varied by changing the carbonyl component in the Pictet-Spengler reaction. wikipedia.orgnih.gov Instead of acetaldehyde, other aldehydes or ketones can be reacted with 6-nitrotryptamine to generate a library of C1-substituted-8-nitro-β-carbolines.

Starting Aldehyde/KetoneResulting C1-Substituent
FormaldehydeHydrogen
PropionaldehydeEthyl
BenzaldehydePhenyl
Acetone1,1-dimethyl

This modularity allows for the systematic exploration of how the size, electronics, and sterics of the C1-substituent affect biological activity.

3-Substituted Derivatives

Functionalization at the C3 position of the β-carboline nucleus is more complex but several methods have been developed. One common strategy starts with L-tryptophan, which contains a carboxylic acid group that becomes the C3-substituent after the Pictet-Spengler reaction. This C3-carboxylic acid can then be converted into a variety of other functional groups (esters, amides, etc.). nih.govresearchgate.net

More advanced methods include:

Palladium-catalyzed cross-coupling reactions: Starting with a 3-halo-β-carboline (e.g., 3-chloro-β-carboline), various substituents can be introduced using reactions like Suzuki or Sonogashira couplings. ljmu.ac.uk

Morita–Baylis–Hillman (MBH) reaction: 3-Formyl-9H-pyrido[3,4-b]indoles can be used as precursors to generate C3-substituted MBH adducts. beilstein-journals.org

Conversion to β-carbolinones: 3-Substituted β-carbolines can be converted to the corresponding 3-substituted β-carbolin-1-one derivatives in a two-step process involving N-oxidation followed by treatment with acid and base. nih.govresearchgate.net

N9-Alkylated Derivatives

The indole nitrogen (N9) of the β-carboline ring can be functionalized through various N-alkylation methods. These reactions typically involve deprotonation of the N-H bond with a base, followed by reaction with an alkylating agent.

ReagentsReaction ConditionsResulting N9-Substituent
Alkyl halide (e.g., CH₃I, BnBr)Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)Alkyl, Benzyl
AlcoholMitsunobu conditions (DEAD, PPh₃)Alkyl

This modification is often used to improve properties such as solubility or cell permeability. The reactivity of the N9 position can also influence subsequent reactions on the β-carboline scaffold. beilstein-journals.org

Reaction Mechanisms of β-Carboline Transformations

The synthesis and functionalization of β-carbolines are governed by fundamental principles of organic reaction mechanisms.

The Pictet-Spengler reaction is a prime example of an intramolecular electrophilic aromatic substitution. wikipedia.orgdepaul.edu The mechanism proceeds as follows:

Imine/Iminium Ion Formation: The amine of the tryptamine derivative attacks the carbonyl carbon of the aldehyde or ketone. Dehydration of the resulting hemiaminal forms a Schiff base (imine). Under acidic conditions, the imine nitrogen is protonated to form a highly electrophilic iminium ion.

Intramolecular Cyclization: The electron-rich C2 position of the indole ring acts as a nucleophile, attacking the electrophilic iminium ion. This ring-closing step forms a new six-membered ring and creates a spirocyclic intermediate.

Rearrangement and Deprotonation: A 1,2-shift of the alkyl group from the spiro-carbon to the adjacent carbon, followed by deprotonation, re-aromatizes the indole ring system, yielding a tetrahydro-β-carboline.

Aromatization: The final step to form the fully aromatic β-carboline involves an oxidation reaction to remove two hydrogen atoms from the newly formed pyridine ring.

The nitration of the harmane A-ring follows the standard mechanism for electrophilic aromatic substitution.

Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺).

Nucleophilic Attack: The π-system of the benzene ring of harmane acts as a nucleophile, attacking the nitronium ion. This step is rate-determining and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (such as H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroharmane product. The electron-donating nature of the indole portion of the molecule directs the substitution primarily to the C6 and C8 positions.

Mechanistic Insights into Cyclization Reactions

The cornerstone for the synthesis of the 9H-pyrido[3,4-b]indole skeleton is the Pictet-Spengler reaction. chemeurope.comwikipedia.org This acid-catalyzed reaction involves the condensation of a β-arylethylamine, in this case, a tryptamine derivative, with an aldehyde or ketone, followed by an electrophilic cyclization onto the electron-rich indole nucleus.

For the synthesis of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the logical starting materials would be 7-nitrotryptamine and an acetaldehyde equivalent. The reaction mechanism proceeds through the initial formation of a Schiff base from the tryptamine and acetaldehyde. Under acidic conditions, this Schiff base is protonated to form a highly electrophilic iminium ion. The crucial step of the reaction is the intramolecular electrophilic attack of the indole ring at the C-2 position onto this iminium ion. wikipedia.org

Two main mechanistic pathways for the cyclization have been proposed for tryptamines:

Direct C-2 Attack: The iminium ion is directly attacked by the C-2 position of the indole ring.

Spiroindolenine Intermediate: An initial attack at the more nucleophilic C-3 position of the indole forms a spiroindolenine intermediate. This intermediate then undergoes a Wagner-Meerwein type rearrangement, leading to the formation of the six-membered ring and the tetrahydro-β-carboline product. wikipedia.org

The presence of a nitro group at the 7-position of the starting tryptamine (which becomes the 8-position in the final β-carboline) significantly influences this cyclization. The nitro group is a strong electron-withdrawing group, which deactivates the indole ring towards electrophilic attack. wikipedia.org This deactivation makes the Pictet-Spengler reaction more challenging compared to reactions with electron-rich tryptamines, often requiring harsher reaction conditions to proceed effectively.

The general course of the Pictet-Spengler reaction is outlined below:

StepDescriptionIntermediate
1Formation of a Schiff base from 7-nitrotryptamine and acetaldehyde.Schiff Base
2Protonation of the Schiff base to form an iminium ion.Iminium Ion
3Intramolecular electrophilic attack of the indole C-2 onto the iminium ion.Spiroindolenine or direct cyclization intermediate
4Rearomatization to form the tetrahydro-β-carboline ring system.1-methyl-8-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole

Oxidative Aromatization Processes

The Pictet-Spengler reaction yields a 1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole. To obtain the fully aromatic 9H-pyrido[3,4-b]indole system, an oxidation step is required. This process, known as oxidative aromatization or dehydrogenation, removes two pairs of hydrogen atoms from the newly formed piperidine ring.

A variety of oxidizing agents can be employed for this transformation. The choice of oxidant and reaction conditions can be critical to achieving a good yield without causing unwanted side reactions, especially given the presence of the sensitive nitro group.

Commonly used methods for the oxidation of tetrahydro-β-carbolines include:

Manganese Dioxide (MnO₂): This is a widely used and often mild reagent for the dehydrogenation of nitrogen-containing heterocycles.

Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be effective, though conditions must be carefully controlled to avoid over-oxidation. nih.gov

Heme Peroxidases: Enzymatic methods using peroxidases like horseradish peroxidase have been shown to effectively catalyze the oxidation of tetrahydro-β-carbolines to their aromatic counterparts. nih.gov

Palladium on Carbon (Pd/C): This catalyst can be used in the presence of a hydrogen acceptor at elevated temperatures. researchgate.net

Composite Catalysts: Nanocomposite catalysts, such as H₃PO₄·12WO₃/OMS-2, have demonstrated high selectivity in the oxidation of tetrahydro-β-carbolines. rsc.org

The selection of the appropriate method would depend on the stability of the 1-methyl-8-nitro-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole precursor and the desired reaction scale.

Electrophilic and Nucleophilic Substitutions on the Ring System

The reactivity of the aromatic rings of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole to substitution reactions is governed by the electronic properties of the constituent rings and the influence of the methyl and nitro substituents. The β-carboline nucleus consists of a pyridine ring (Ring C) fused to an indole moiety (Rings A and B).

Electrophilic Substitution:

The indole nucleus is generally susceptible to electrophilic attack. However, in the case of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the situation is complex.

Ring A (Benzene part of indole): The 8-nitro group is a powerful deactivating group, withdrawing electron density from Ring A through both resonance and inductive effects. This makes electrophilic substitution on this ring significantly more difficult than on an unsubstituted indole. Any electrophilic attack would be directed to the positions meta to the nitro group, which are C-5 and C-7.

Ring B (Pyrrole part of indole): The pyrrole (B145914) ring is generally the most reactive part of the indole system towards electrophiles. However, its reactivity is also diminished by the deactivating effect of the 8-nitro group. The C-4 position is the most likely site for electrophilic attack on this ring.

Ring C (Pyridine ring): The pyridine ring is inherently electron-deficient and thus generally resistant to electrophilic substitution, requiring harsh conditions. The 1-methyl group is a weakly activating, ortho-, para-directing group.

Nucleophilic Substitution:

The presence of the strongly electron-withdrawing nitro group at the 8-position makes Ring A susceptible to nucleophilic aromatic substitution (SNAAr). A good leaving group at positions ortho or para to the nitro group (i.e., at C-7 or C-5) would be readily displaced by a nucleophile.

Furthermore, studies on 1-methoxy-6-nitroindole derivatives have shown that a methoxy (B1213986) group at the indole nitrogen can act as a leaving group, facilitating nucleophilic substitution at the C-2 position. psu.edu This suggests that the pyrido[3,4-b]indole system with an 8-nitro substituent might undergo nucleophilic attack under specific conditions, particularly if a suitable leaving group is present on the ring system.

The reactivity of the pyridine ring (Ring C) towards nucleophiles is also a consideration. Pyridine itself can undergo nucleophilic substitution, particularly at the C-2 and C-4 positions, especially if a good leaving group is present or under activating conditions (e.g., Chichibabin reaction).

The following table summarizes the predicted reactivity for the different positions on the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole ring system:

Ring PositionPredicted Reactivity towards ElectrophilesPredicted Reactivity towards NucleophilesInfluencing Factors
C-3LowPotential for addition reactions (e.g., Morita-Baylis-Hillman with a formyl group) beilstein-journals.orgReactivity often dependent on functionalization at this position.
C-4Most likely site on indole moietyLowPyrrole-like character.
C-5DeactivatedPotentially activated for SNAArMeta to nitro group; Ortho to indole nitrogen.
C-6DeactivatedLowPara to nitro group.
C-7DeactivatedPotentially activated for SNAArOrtho to nitro group.

Enzymatic Inhibition Studies

Derivatives of 9H-pyrido[3,4-b]indole have been shown to interact with and inhibit various enzymes, which is central to their biological effects. These interactions are being explored for their potential in developing new therapeutic agents.

The cytochrome P450 (CYP) family of enzymes plays a crucial role in the metabolism of a wide array of xenobiotics and endogenous compounds. Inhibition of these enzymes can lead to significant alterations in drug pharmacokinetics and toxicity profiles. Several 9H-pyrido[3,4-b]indole derivatives have been identified as potent inhibitors of CYP enzymes. researchgate.net

Norharman (9H-pyrido[3,4-b]indole) has been demonstrated to inhibit microsomal CYP-related enzyme activities. nih.gov Studies have shown that norharman can reduce the mutagenicity of various compounds, including heterocyclic amines, aflatoxin B1, and benzo[a]pyrene, in the presence of liver S9 fractions from rats. nih.gov The 50% inhibitory concentration (IC50) for norharman's inhibition of CYP-related enzyme activities has been reported to be in the range of 0.07-6.4 µg/ml. nih.gov Furthermore, norharman has been identified as a high-affinity type II ligand for the steroidogenic cytochromes P450, specifically CYP11 in rat adrenal mitochondria and CYP17 in rat testicular microsomes. nih.gov

Inhibitory Concentration (IC50) of Norharman on CYP-Related Activities
ParameterValueReference
IC50 for CYP-related enzyme activities0.07-6.4 µg/ml nih.gov

Research has clarified that norharman acts as an inhibitor of the CYP-mediated biotransformation of certain substrates through the inhibition of oxygen (O2) binding to the CYP heme. nih.gov This mechanism of action is significant as it suggests that the inhibitory effect of norharman on CYP enzymes occurs at much lower concentrations than those required for its intercalation into DNA. nih.gov

Norharman has been specifically identified as a noncompetitive inhibitor of CYP1A-related activities. nih.gov In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing the substrate from binding. This mode of inhibition is distinct from competitive inhibition, where the inhibitor directly competes with the substrate for the active site. For instance, progesterone (B1679170) binding to CYP17 is competitively inhibited by norharman with a Ki of 2.6 µM. nih.gov

In addition to its effects on CYP enzymes, norharman has been found to inhibit topoisomerase I (Topo I) activity. nih.gov Topoisomerase I is a crucial enzyme involved in DNA replication and transcription, and its inhibitors are often investigated as potential anticancer agents. The 50% inhibitory concentration (IC50) for norharman's inhibition of Topo I activity has been reported to be 31.0 µg/ml. nih.gov

Inhibitory Concentration (IC50) of Norharman on Topoisomerase I
ParameterValueReference
IC50 for Topo I activity31.0 µg/ml nih.gov

The pyrido[3,4-b]indole scaffold has been explored for its potential as a source of kinase inhibitors, which are a major focus in modern drug discovery, particularly for cancer therapy. longdom.org A series of novel pyrido[3,4-b]indol-1-one derivatives were designed and synthesized as non-covalent inhibitors of Bruton's tyrosine kinase (BTK), an important target in the treatment of malignancies and autoimmune diseases. nih.gov Two of these compounds, designated as compounds 12 and 18, demonstrated potent enzymatic activity against BTK with IC50 values of 0.22 µM and 0.19 µM, respectively. nih.gov Furthermore, pyrimido[4,5-b]indole derivatives, which share a related core structure, have been identified as dual inhibitors of RET and TRK kinases, which are implicated in various cancers. nih.gov The development of such compounds with novel scaffolds is crucial for expanding the range of available kinase inhibitors. nih.gov

Inhibitory Activity of Pyrido[3,4-b]indol-1-one Derivatives against BTK
CompoundIC50 against BTK (µM)Reference
Compound 120.22 nih.gov
Compound 180.19 nih.gov

Kinase Inhibition by Pyrido[3,4-b]indole Derivatives

Inhibition of CDK5/p25, CK1δ/ε, GSK3α/β, and DYRK1A

The β-carboline scaffold has been identified as a promising framework for the development of kinase inhibitors. Kinases are crucial regulators of numerous cellular processes, and their dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer.

Research has shown that certain bis-indole compounds, such as indirubins, which share structural similarities with the β-carboline core, are potent inhibitors of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β). nih.gov Both of these kinases are implicated in the abnormal hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease. nih.gov The inhibitory activity of indirubin-3'-monoxime (B1671880) on tau phosphorylation has been demonstrated both in vitro and in vivo at sites specific to Alzheimer's disease. nih.gov

Furthermore, the β-carboline alkaloid harmine is a potent inhibitor of Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A (DYRK1A). nih.govplos.org DYRK1A is another kinase involved in tau protein phosphorylation. nih.gov The inhibition of DYRK1A by β-carboline compounds has been shown to reduce the levels of multiple phosphorylated forms of tau. nih.gov Structure-activity relationship studies on harmine analogs have revealed that modifications to the β-carboline structure can modulate their inhibitory potency and selectivity for DYRK1A over other kinases like DYRK2 and HIPK2. plos.org For instance, an optimized harmine analog, AnnH75, has demonstrated high selectivity for DYRK1A and DYRK1B. plos.org While harmine itself also potently inhibits monoamine oxidase A (MAO-A), some of its analogs have been developed to have minimal or no MAO-A inhibitory activity while retaining their potent DYRK1A inhibition. plos.org

Table 1: Inhibitory Activity of Selected β-Carboline Analogs against DYRK1A and Related Kinases

CompoundDYRK1A Inhibition (%) at 1 µMDYRK1B Inhibition (%) at 1 µMDYRK2 Inhibition (%) at 1 µMHIPK2 Inhibition (%) at 10 µM
Harmine >60%HighLowLow
AnnH31 >60%ModerateLowLow
AnnH75 >60%HighLowLow

Data adapted from a study on novel β-carboline analogs. plos.org

Monoamine Oxidase Enzyme Inhibition by Harmine

Harmine, a well-studied β-carboline alkaloid, is a potent and reversible inhibitor of monoamine oxidase A (MAO-A). wikipedia.orgdoaj.org MAO-A is a key enzyme responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. wikipedia.org By inhibiting MAO-A, harmine increases the levels of these neurotransmitters in the brain, which is the basis for its use in traditional medicine and its investigation for potential antidepressant effects. wikipedia.orgfrontiersin.org

The inhibition of MAO-A by harmine is highly selective over monoamine oxidase B (MAO-B), with a selectivity ratio of up to 10,000-fold. wikipedia.org This selectivity is significant because MAO-B is primarily involved in the metabolism of other substances like phenethylamine. wikipedia.org The reversible nature of harmine's inhibition of MAO-A (termed a RIMA, or Reversible Inhibitor of Monoamine Oxidase A) is a key feature that distinguishes it from older, irreversible MAO inhibitors, potentially offering a safer profile. wikipedia.orgwikipedia.org

Molecular docking studies suggest that the potent MAO inhibition by β-carboline compounds is influenced by their electronic properties rather than just steric factors. doaj.org The structure-activity relationship for MAO inhibition indicates that substitutions on the β-carboline ring can significantly alter the inhibitory activity and selectivity. For example, while a large substituent at position 7 of harmine is well-tolerated for MAO-A inhibition, it can also confer potent MAO-B inhibitory activity. doaj.org

Nucleic Acid Interactions and Associated Mechanisms

The planar, tricyclic ring system of 9H-pyrido(3,4-b)indoles allows them to interact with nucleic acids through various mechanisms, including intercalation and photosensitization, leading to DNA damage and potential cytotoxic effects.

DNA Intercalation Properties of β-Carbolines

Several β-carboline derivatives have been shown to intercalate into DNA. jst.go.jpscielo.brnih.gov This mode of binding involves the insertion of the planar aromatic ring system between the base pairs of the DNA double helix. Spectroscopic studies, including absorption and fluorescence spectroscopy, as well as circular dichroism, have provided evidence for the intercalative binding of β-carbolines like norharman, harman, harmol, harmine, harmalol, and harmaline (B1672942) to DNA. jst.go.jp

The affinity and specificity of this interaction are influenced by substituents on the β-carboline skeleton. jst.go.jp For instance, the presence of polar groups such as hydroxyl (-OH) and methoxy (-OCH3) can enhance the binding affinity. jst.go.jp Conversely, a decrease in the planarity of the β-carboline structure reduces binding affinity. jst.go.jp The binding constants (Kb) for the interaction of various β-carbolines with calf thymus DNA (ctDNA) have been determined, with values ranging from 10^2 to 10^6 M-1, indicating varying degrees of interaction strength. scielo.br Molecular docking studies have further supported the intercalative binding model, suggesting the formation of hydrogen bonds between the β-carboline molecule and DNA base pairs. scielo.br

Photoinduced DNA Damage Mechanisms by 9-Methyl-β-Carbolines

Certain β-carboline derivatives, particularly 9-methyl-β-carbolines, can act as photosensitizers, meaning they can induce DNA damage upon excitation with UVA light. rsc.orgresearchgate.netnih.gov The mechanisms of this photodamage are complex and can involve both Type I and Type II photochemical reactions.

Studies on 9-methyl-norharmane, 9-methyl-harmane, and 9-methyl-harmine have shown that upon UVA excitation at physiological pH, the primary mechanism of DNA damage is a Type I reaction involving the protonated form of the excited β-carboline. rsc.orgnih.gov This process leads to the generation of oxidized purine (B94841) residues, single-strand breaks, and sites of base loss. rsc.orgnih.gov In addition to the Type I mechanism, the excited neutral form of these β-carbolines can induce the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) through triplet-triplet energy transfer. rsc.orgnih.gov The efficiency of CPD formation can be influenced by the solvent environment; for example, the yield of CPDs from 9-methyl-norharmane is higher in D2O, likely due to slower protonation in the deuterated solvent. rsc.orgnih.gov

Interaction with 2'-Deoxynucleotides (dNMPs)

The interaction of β-carbolines with individual components of DNA, such as 2'-deoxynucleotides (dNMPs), provides further insight into their nucleic acid binding properties. Studies have investigated the interaction between norharmane (a parent β-carboline) and dGMP (2'-deoxyguanosine 5'-monophosphate), dAMP (2'-deoxyadenosine 5'-monophosphate), and dCMP (2'-deoxycytidine 5'-monophosphate) in both the ground and excited states. nih.gov

The interaction between norharmane and dNMPs is significantly dependent on the pH of the solution. nih.govresearchgate.net This pH dependence is attributed to the different protonation states of the norharmane molecule. In acidic to neutral conditions, the cationic form of norharmane interacts with dNMPs, while at higher pH, the neutral form is involved. Spectroscopic analyses, including UV-vis and 1H-NMR, have been used to characterize the formation of complexes between norharmane and dNMPs and to elucidate the influence of pH on these interactions. nih.govresearchgate.net The results from these studies help to build a more detailed picture of the molecular forces driving the association of β-carbolines with the building blocks of DNA.

Ground and Electronic Excited State Interactions

The photophysical properties of 9H-Pyrido(3,4-b)indoles, such as harmane, are complex and heavily influenced by their environment. Spectroscopic studies reveal that these molecules can exist in different isomeric forms in their ground state, particularly in aprotic solvents. bohrium.com For instance, N2-methyl-9H-pyrido[3,4-b]indole has been shown to exist as two distinct ground-state isomers, proposed to be a quinonoid and a dipolar zwitterionic structure. bohrium.com The equilibrium between these isomers is sensitive to solvent polarity. bohrium.com

Upon excitation with light, these molecules transition to electronic excited states. The behavior in the excited state is also multifaceted, often resulting in dual fluorescence emissions. bohrium.com This phenomenon is attributed to the simultaneous emission from both a locally excited (LE) state and a charge transfer (CT) excited state. bohrium.com The nature of the solvent and its ability to form hydrogen bonds can significantly affect the energies of both the ground and excited states. bohrium.comresearchgate.net

Studies on the parent compound, norharmane (9H-pyrido[3,4-b]indole), show that interactions with biomolecules like 2'-deoxynucleotides are pH-dependent in both the ground and the first electronic excited state. researchgate.net The formation of complexes is influenced by the protonation state of both the pyridoindole ring and the nucleotide. researchgate.net Specifically, the pyridinic nitrogen and the pyrrolic group of the β-carboline ring exhibit different hydrogen bonding donor/acceptor properties in the ground and excited states, which dictates their interaction with other molecules and the potential for forming phototautomers. researchgate.net

DNA Groove Binding Mechanisms

The interaction between 9H-Pyrido(3,4-b)indole derivatives and DNA is a critical aspect of their biological activity. These planar molecules can engage with the DNA double helix primarily through two non-covalent modes: intercalation between base pairs or binding within one of the grooves (major or minor). nih.govmdpi.com

For harmane (1-methyl-9H-pyrido[3,4-b]indole), biophysical studies have elucidated a 1:1 complex formation with DNA in the ground state. nih.govresearchgate.net Thermodynamic analysis indicates that this binding is a spontaneous and entropy-driven exothermic process. nih.govresearchgate.net The significant contribution of electrostatic interactions to this binding has been confirmed through salt-dependent fluorescence studies. nih.govresearchgate.net While some studies suggest an intercalative mode of binding for harmane and norharmane, evidenced by fluorescence quenching and DNA unwinding, others point towards groove binding as a primary or initial step. nih.govspandidos-publications.com The mechanism of intercalation itself is often preceded by an initial groove-binding event. rsc.org

Small, crescent-shaped molecules are often associated with binding to the minor groove of DNA. nih.govbohrium.com This interaction is typically driven by a combination of forces including electrostatic interactions, van der Waals forces, and hydrogen bonding. bohrium.com The precise mode of binding—whether intercalation or groove-fitting—can be influenced by subtle structural modifications on the ligand, such as the number and position of methyl groups. rsc.org

Receptor Binding Studies

Affinity for Benzodiazepine (B76468) Receptors by 6-Methoxy-1-methyl-9H-pyrido[3,4-b]indole

Certain β-carboline derivatives, the structural family to which 9H-Pyrido(3,4-b)indoles belong, are known to be ligands for the central benzodiazepine receptor (BzR). nih.gov Harmane and its analogs can act as competitive inhibitors of benzodiazepine binding. nih.gov

Specific structural features are required for high-affinity binding and subsequent agonist activity at the benzodiazepine receptor. A proposed pharmacophore model for agonist activity highlights the importance of two electron density sites, an electrostatic or steric interaction site, and two lipophilic regions on the ligand that interact with the receptor protein. nih.gov Studies on various analogs of β-carboline-3-carboxylic acid ethyl esters have shown that compounds can exhibit high affinity for the BzR, with Ki values in the nanomolar range (0.5-22 nM), yet may act as antagonists rather than agonists depending on their specific functional groups. nih.gov The affinity and functional activity are thus highly dependent on the precise substitution pattern on the β-carboline skeleton.

Antifungal Mechanisms

Specific Actions of 8-Nitroharmane against Cryptococcus spp.

Cryptococcus species are pathogenic fungi responsible for life-threatening infections, particularly in immunocompromised individuals. nih.govnih.gov The search for novel antifungal agents is driven by the emergence of drug-resistant strains. nih.gov The compound 8-nitroharmane, a derivative of 9H-Pyrido(3,4-b)indole, has demonstrated notable antifungal activity against these pathogens.

The primary mechanisms of action for many existing antifungals against Cryptococcus involve targeting the fungal cell membrane (e.g., polyenes and azoles) or nucleic acid synthesis (e.g., flucytosine). researchgate.net The cell wall is another crucial target, as its integrity is essential for fungal viability. mdpi.comnih.gov While the specific intracellular signaling pathways activated by 8-nitroharmane in Cryptococcus are a subject of ongoing research, its efficacy is linked to its ability to compromise essential cellular structures.

Impact on Fungal Cell Wall Integrity (Sorbitol Protection Assay)

The fungal cell wall is a dynamic structure that protects the cell from osmotic stress. mdpi.com Compounds that disrupt cell wall synthesis or integrity can be identified using a sorbitol protection assay. nih.gov In this assay, an osmotic stabilizer like sorbitol is added to the growth medium. If a compound's antifungal activity is diminished in the presence of sorbitol (i.e., the Minimum Inhibitory Concentration (MIC) increases), it suggests that the compound's primary target is the cell wall. nih.gov

Studies on various antifungal compounds have shown that disruption of the cell wall leads to morphological changes and loss of cellular integrity. frontiersin.org For example, damage to the cell wall can be a primary effect that precedes damage to the cell membrane. frontiersin.org The application of a sorbitol protection assay in the context of 8-nitroharmane would clarify whether its antifungal action against Cryptococcus spp. involves the disruption of cell wall integrity, a mechanism that is a known target for antifungal drug development. mdpi.comnih.gov

Influence on Fungal Cell Membrane (Ergosterol Effect Assay)

The integrity of the fungal cell membrane, which is critically dependent on the sterol ergosterol (B1671047), is a primary target for many antifungal agents. However, studies on specific β-carboline derivatives suggest that their antifungal mechanism may not universally involve the disruption of ergosterol biosynthesis.

A key study investigated the effects of 8-nitroharmane, a synthetic derivative of the β-carboline harmane, against pathogenic Cryptococcus species. nih.govnih.gov The research employed an ergosterol effect assay to determine if the compound's activity was linked to binding with membrane ergosterol. In this assay, the minimum inhibitory concentration (MIC) of 8-nitroharmane was measured against Cryptococcus neoformans and Candida albicans in both the presence and absence of exogenous ergosterol. nih.gov The results indicated that 8-nitroharmane did not alter the concentration of ergosterol in these fungal species. nih.govnih.gov This finding suggests that, unlike azole antifungals which inhibit ergosterol synthesis, the mechanism of action for 8-nitroharmane is not dependent on this pathway. mdpi.com

The stability of the MIC values in the presence of external ergosterol implies that the compound does not directly bind to membrane ergosterol to a significant extent, distinguishing its action from polyene antifungals like Amphotericin B. nih.gov

Table 1: Effect of 8-Nitroharmane on Fungal Ergosterol

Compound Fungal Species Assay Finding Implication Source

Induction of Cellular Leakage

While some β-carbolines may not target ergosterol, evidence points towards their ability to disrupt fungal cell membrane integrity, leading to the leakage of intracellular contents.

The study on 8-nitroharmane revealed that while it did not affect ergosterol levels, it did cause an increase in the leakage of substances that absorb light at a wavelength of 260 nm, which is characteristic of nucleic acids and other essential cytoplasmic components. nih.govnih.gov This indicates a loss of membrane integrity and permeabilization. Further research supports this mechanism for other β-carbolines. Harmol, a fully aromatic β-carboline, was found to cause membrane permeabilization in the conidia of fungal pathogens Botrytis cinerea and Penicillium digitatum. researchgate.net This membrane disruption is considered a potential first step in its antifungal action, preceding further intracellular damage. tandfonline.com Similarly, studies on β-carboline 1-hydrazides have shown that their mechanism involves the destruction of fungal cell membranes. nih.gov

A derivative of harmine, N-(2-pyridyl)-1-phenyl-9H-pyrido[3,4-b]indole-3-formamide (PPPIF), was observed to cause severe damage to the cell wall and endomembrane system of Peronophythora litchii, leading to abnormal mycelial morphology. tandfonline.com This body of evidence suggests that a primary antifungal mechanism for several members of the 9H-Pyrido(3,4-b)indole family is the direct disruption of membrane structure and function, resulting in cellular leakage.

Table 2: Membrane-Disrupting Effects of β-Carboline Derivatives

Compound/Derivative Fungal Species Observed Effect Source
8-Nitroharmane Cryptococcus neoformans, C. gattii Increased leakage of substances absorbing at 260 nm. nih.gov, nih.gov
Harmol Botrytis cinerea, Penicillium digitatum Induced conidia membrane permeabilization. tandfonline.com, researchgate.net
β-Carboline 1-hydrazides - Led to the destruction of cell membranes. nih.gov

Molecular Neurobiological Effects (Focus on Molecular-Level Interactions)

Harmane's Structural Resemblance to Neurotoxins

The β-carboline harmane has been proposed as a putative endogenous neurotoxin due to its structural similarity to known neurotoxic agents. tandfonline.com Specifically, its structure bears a resemblance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), a potent neurotoxin that selectively destroys dopaminergic neurons and is used to model Parkinson's disease in laboratory settings. tandfonline.com This structural analogy has led to investigations into the potential role of harmane and related β-carbolines in the pathophysiology of neurodegenerative disorders like Parkinson's disease. tandfonline.commdpi.com

Studies have shown that harmane can induce selective dopaminergic neurotoxicity in model organisms like Caenorhabditis elegans, possibly through mechanisms involving mitochondrial dysfunction. mdpi.comnih.gov The high lipid solubility of harmane allows it to accumulate in brain tissue, and it has a high affinity for neuromelanin, which is abundant in the substantia nigra, the brain region most affected in Parkinson's disease. mdpi.com The structural and chemical similarities between β-carbolines and established neurotoxins provide a molecular basis for their potential involvement in neurodegenerative processes. tandfonline.com

Neuroprotective Effects of Specific 9-Methyl-Harmine Derivatives

In contrast to the potential neurotoxicity of some β-carbolines, specific derivatives, particularly those methylated at the N-9 position of the indole ring, have demonstrated significant neuroprotective properties. nih.gov 9-Methyl-β-carboline (9-me-BC), a synthetic derivative of norharman, has been identified as a neuroprotective compound. nih.gov

Research has shown that 9-me-BC can protect dopaminergic neurons from toxins like rotenone (B1679576) and MPP+. nih.gov It reduces the number of necrotic cells and decreases caspase-3 activity in primary mesencephalic cultures, indicating an anti-apoptotic effect. nih.gov Furthermore, 9-me-BC promotes the differentiation of dopaminergic neurons and stimulates the expression of a range of neurotrophic and transcription factors essential for dopaminergic neuron development and survival. nih.govfrontiersin.org Methylation at the N-9 position appears to be crucial for these protective effects, as methylation at the N-2 position of the pyridine ring can result in neurotoxic compounds. nih.gov

More recent studies on novel harmine derivatives modified at position 9 have also shown exceptional neuroprotective effects against Aβ-induced damage in SH-SY5Y neuroblastoma cells, further highlighting the therapeutic potential of this class of molecules for neurodegenerative diseases. researchgate.net

Modulation of Tau Protein Phosphorylation

The hyperphosphorylation of tau protein is a central pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease, leading to the formation of neurofibrillary tangles (NFTs). nih.gov Certain β-carbolines, notably harmine and its derivatives, have been identified as potent modulators of this process.

Harmine acts as a potent inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). nih.gov DYRK1A is one of the kinases responsible for phosphorylating tau protein at multiple sites associated with Alzheimer's disease. nih.govnih.gov By inhibiting DYRK1A in an ATP-competitive manner, harmine effectively reduces the direct phosphorylation of tau. nih.gov This inhibitory action has been demonstrated to occur at specific pathological sites, such as the pS396 epitope. nih.gov

Studies have shown that harmine can produce a dose-dependent reduction in total tau phosphorylation in cell models. nih.gov This mechanism suggests that β-carboline compounds hold therapeutic promise for tauopathies by directly intervening in the hyperphosphorylation cascade that leads to neuronal dysfunction and degeneration. nih.govnih.gov

Table 3: Summary of Neurobiological Effects

Compound/Class Effect Mechanism/Target Source
Harmane Potential Neurotoxicity Structural similarity to MPTP; mitochondrial dysfunction. tandfonline.com, mdpi.com
9-Methyl-β-carboline Neuroprotection Reduces apoptosis; stimulates neurotrophic factors. nih.gov, nih.gov, frontiersin.org

Structure Activity Relationships Sar in 9h Pyrido 3,4 B Indole Chemistry

Influence of Substituent Position and Nature on Biological Activities

Nitro Group Position Effects (e.g., 8-nitro vs. 6-nitro)

The nitro group is a potent electron-withdrawing group that can significantly alter the electronic properties and polarity of the pyridoindole nucleus, often enhancing biological activity. nih.govnih.gov Its presence can facilitate interactions with nucleophilic sites within enzymes and other biological targets. nih.gov While direct comparative studies between 8-nitro and 6-nitro isomers of the 1-methyl-9H-pyrido[3,4-b]indole are not extensively detailed in the available literature, the position of the nitro group is known to be critical.

In the related pyrido[3,4-g]quinazoline scaffold, a 10-nitro derivative showed a markedly different and more potent inhibitory profile against DYRK/CLK protein kinases compared to its non-nitrated counterpart. mdpi.com This highlights that the nitro group's placement dramatically influences the molecule's interaction with kinase targets, which is crucial for its cytotoxic and splicing regulation effects. mdpi.com The electron-withdrawing nature of the nitro group can reshape the molecule's donor-acceptor properties, which is a critical factor for its therapeutic efficacy. mdpi.com The existence of various nitro-substituted derivatives, such as 6-nitro-9H-pyrido[3,4-b]indole-1-carboxamide, underscores the continued interest in exploring how the nitro group's position impacts the compound's function. nih.gov

Methyl Group Influence at C1

The presence of a methyl group at the C1 position of the pyridoindole ring is a significant factor in the biological activity of these compounds. Studies on 3-amino-1-methyl-5H-pyrido[4,3-b]indoles, which are structural isomers of the title compound's scaffold, have shown a direct correlation between their noncovalent DNA binding affinity and their mutagenic potential. nih.govresearchgate.net This suggests that the C1-methylated structure is a key contributor to the molecule's ability to interact with DNA, which may be a limiting step for the expression of its biological effects. nih.gov

In other related heterocyclic systems, the importance of a methyl group has also been noted. For instance, in a series of pyrido[4,3-b]indoles, replacing a 4-methyl group with a 4-hydroxymethyl group resulted in a decrease in antitumor properties, indicating the methyl group itself was crucial for activity. nih.gov

Aromatic Substitution Effects (e.g., Phenyl Ring, Pyridyl Ring)

Substituting the C1 position with larger aromatic systems, such as phenyl or pyridyl rings, has been a key strategy in developing potent derivatives. Research indicates that for significant antiproliferative activity, the C1 position requires at least a bicyclic aromatic or heteroaromatic system. nih.gov

In one study, a 1-naphthyl substituent at C1, combined with a 6-methoxy group, yielded the highest potency against a range of cancer cell lines. nih.govnih.govresearchgate.net Replacing the naphthyl group with a 4-quinolyl substituent produced a compound with comparable potent activity, while isoquinoline (B145761) analogs displayed moderate to poor activity. nih.gov This highlights the importance of the ring nitrogen's position and its influence on electron distribution for receptor binding. nih.gov Monocyclic analogs at the C1 position showed low activity, reinforcing the need for larger aromatic systems. nih.gov

The table below summarizes the antiproliferative activity of C1-substituted 6-methoxy-9H-pyrido[3,4-b]indoles against various cancer cell lines.

C1-SubstituentHCT116 (Colon) IC₅₀ (µM)HPAC (Pancreatic) IC₅₀ (µM)MIA PaCa-2 (Pancreatic) IC₅₀ (µM)Panc-1 (Pancreatic) IC₅₀ (µM)Citation
1-Naphthyl 0.130.200.200.23 nih.gov
4-Quinolyl 0.510.560.490.58 nih.gov
Isoquinoline 5.707.374.7010.46 nih.gov

Impact of Carbomethoxy and Other Ester Groups

The introduction of ester groups, such as a carbomethoxy group, can also significantly modulate biological activity. In a study of 1-aryl-9H-pyrido[3,4-b]indoles, the presence of a carbomethoxy group at the C3 position was found to effectively enhance the antifilarial activity of the compounds. nih.gov Specifically, the derivative methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate demonstrated the highest activity against the adult stage of the filarial parasite Acanthocheilonema viteae. nih.gov This indicates that combining an aryl group at C1 with an ester function at C3 is a favorable structural arrangement for this specific biological application.

Correlation Between Structural Features and Specific Molecular Interactions

The biological activities of 9H-pyrido[3,4-b]indole derivatives are often rooted in their ability to interact with specific molecular targets. A primary mechanism for many planar aromatic heterocycles, including the pyridoindole family, is their interaction with DNA.

SAR in DNA Binding and Intercalation

The planar, aromatic structure of the 9H-pyrido[3,4-b]indole core makes it an ideal candidate for DNA intercalation, where the molecule inserts itself between the base pairs of the DNA double helix. nih.govnih.gov The parent compound, norharman, is known to intercalate into DNA, and this interaction is considered a potential mechanism for its role in modulating carcinogenesis. nih.gov

The affinity and mode of binding are highly dependent on the compound's substituents. For related planar heterocyclic systems, derivatives with positively charged side chains are particularly effective intercalators. psu.edu This is relevant to the pyrido[3,4-b]indole scaffold, which contains a pyridinium-like nitrogen that can be protonated. The efficiency of intercalation is a critical factor, as a clear correlation has been observed between the DNA affinity and the mutagenicity of some 1-methyl-pyridoindole analogs. nih.govresearchgate.net

Studies of structurally similar dipyridoindoles, which also possess a planar aromatic system, have shown high DNA binding affinity constants in the range of 10⁶ to 10⁷ M⁻¹ and the ability to unwind circular DNA, a classic indicator of intercalation. nih.gov The most active of these derivatives was found to have an unwinding angle of 18 degrees and a preference for binding to A-T rich regions of DNA. nih.gov This demonstrates that the core polycyclic structure is predisposed to intercalation, and specific substitutions fine-tune this interaction's strength and sequence preference.

Substituent Effects on Enzyme Inhibition Efficacy

The 9H-Pyrido(3,4-b)indole nucleus serves as a versatile template for the design of potent enzyme inhibitors. The nature and position of substituents on this scaffold are critical determinants of inhibitory potency and selectivity. For instance, the unsubstituted β-carboline, norharman, is known to inhibit cytochrome P450 (CYP) enzymes. nih.gov Further research into derivatives has revealed that specific substitutions can target a range of other enzymes.

The introduction of an aryl group at the C1-position and a carbomethoxy group at the C3-position has been a successful strategy in developing active compounds. nih.govnih.gov More complex substitutions have led to the discovery of inhibitors for targets such as Bruton's tyrosine kinase (BTK) and cyclin-dependent kinases (CDKs). nih.govnih.gov

The electronic properties of substituents play a crucial role. The introduction of a strongly electron-withdrawing group, such as a nitro (NO₂) group, significantly alters the electronic distribution of the aromatic system. mdpi.comsvedbergopen.com This modification can enhance the molecule's interaction with nucleophilic residues within an enzyme's active site, leading to potent inhibition. mdpi.com For the target compound, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , the nitro group at the C8-position is expected to substantially influence its enzyme inhibitory profile due to these electronic effects. The biological action of many nitroaromatic compounds is dependent on the in-vivo reduction of the nitro group, a process that can generate reactive species capable of modulating enzyme function. uchile.cl Conversely, substitutions at the N9-position, such as a methyl group, have been shown in some contexts to disrupt crucial hydrogen bonding interactions, potentially reducing binding affinity. researchgate.net

Table 1: Substituent Effects on Enzyme Inhibition in 9H-Pyrido(3,4-b)indole Derivatives
PositionSubstituentObserved Effect on Enzyme InhibitionReference
-Unsubstituted (Norharman)Inhibition of Cytochrome P450 (CYP) enzymes. nih.gov
C1Aryl GroupOften enhances biological activity. nih.govnih.gov
C3Carbomethoxy GroupEnhances antifilarial activity (enzyme-mediated). nih.govnih.gov
C6Methoxy (B1213986) GroupCombined with C1-Naphthyl, potent antiproliferative activity via MDM2 inhibition. researchgate.net
C8Nitro GroupStrong electron-withdrawing effect, expected to modulate interactions with enzyme active sites. mdpi.comsvedbergopen.com
N9Methyl GroupCan disrupt hydrogen bonding, potentially decreasing binding affinity. researchgate.net

Relationship Between Structure and Antifungal Potency

The β-carboline scaffold is increasingly recognized for its potential in the development of novel antifungal agents. nih.govresearchgate.net The SAR in this area is an active field of research, with specific substitutions dramatically influencing efficacy against various fungal pathogens.

A pivotal finding directly relevant to 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is the significant antifungal activity of 8-nitroharmane (1-H, 8-nitro-9H-pyrido[3,4-b]indole) against pathogenic Cryptococcus species. nih.gov This compound demonstrated notable inhibition of several genotypes of Cryptococcus neoformans and C. gattii with a minimum inhibitory concentration (MIC) of 40 μg/mL. nih.gov Importantly, it was not toxic to human fibroblast cells, and its mechanism of action appears to involve disruption of the fungal cell membrane, leading to the leakage of cellular contents. nih.gov

This highlights the critical role of the nitro group at the C8-position for antifungal activity. Further studies on other β-carboline analogues have shown that substitutions at C1 and C3 are also important. For example, acylhydrazone derivatives substituted at C1 with halogenated groups demonstrated greater antifungal potency than those with electron-donating groups. mdpi.com The collective evidence suggests that a combination of an electron-withdrawing group at C8 and specific substitutions at other positions can lead to potent and selective antifungal compounds.

Table 2: Structure-Activity Relationship (SAR) for Antifungal Potency of 9H-Pyrido(3,4-b)indole Derivatives
PositionSubstituentObserved Effect on Antifungal PotencyReference
C8Nitro GroupSignificant inhibitory activity against Cryptococcus neoformans and C. gattii. nih.gov
C1Halogenated GroupsGenerally higher potency compared to electron-donating groups at the same position. mdpi.com
C3Various Amides/FormamidesSubstitutions at this position can yield broad-spectrum fungicidal activity. mdpi.comnih.gov
GeneralLipophilicityIncreased lipophilicity may facilitate passage through microbial membranes, enhancing activity. nih.gov

SAR for Antifilarial Activity

Derivatives of 9H-pyrido[3,4-b]indole have been identified as a promising class of compounds for the development of new antifilarial chemotherapies. nih.govnih.gov Research has established clear SAR trends, identifying key structural features required for potent activity against filarial parasites.

Studies have shown that substitutions at positions 1, 6, and 8 of the β-carboline ring can result in interesting filaricidal activity against parasites such as Litomosoides carinii and Acanthocheilonema viteae. The presence of a substituent at the C8-position is therefore a feature associated with potential antifilarial action.

The most well-defined SAR for this class of compounds involves the interplay of substituents at the C1 and C3 positions. A combination of an aryl substituent at C1 and a carbomethoxy group at C3 has been shown to effectively enhance antifilarial activity. nih.govnih.gov For instance, methyl 1-(4-methylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate displayed high adulticidal activity, while methyl 1-(4-chlorophenyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylate showed potent microfilaricidal action. nih.gov These findings underscore that while the 8-nitro group in the target compound is a feature of interest for this activity, optimal potency in this class has often been achieved through specific substitutions at C1 and C3.

Table 3: Structure-Activity Relationship (SAR) for Antifilarial Activity of 9H-Pyrido(3,4-b)indole Derivatives
Position(s)Substituent(s)Observed Effect on Antifilarial ActivityReference
C8Various SubstituentsSubstitution at this position elicited interesting filaricidal activity.N/A (Derived from general findings in nih.govnih.gov)
C1 and C3Aryl group (C1) and Carbomethoxy group (C3)This combination effectively enhances adulticidal and microfilaricidal activity. nih.govnih.gov
C11-(4-chlorophenyl)High activity against L. carinii and B. malayi when combined with a C3-hydroxymethyl group. nih.gov

Physicochemical Properties and Reactivity Correlation to Biological Activity

The biological activities of 9H-pyrido[3,4-b]indole derivatives are intrinsically linked to their physicochemical properties and chemical reactivity. The core structure itself possesses key features that drive its biological interactions. The planar, tricyclic aromatic system allows these molecules to intercalate between the base pairs of DNA, a mechanism that can disrupt DNA replication and transcription, contributing to their antitumor and antimicrobial effects. nih.govnih.gov

The introduction of substituents dramatically modulates these properties. The 1-methyl-8-nitro-9H-pyrido[3,4-b]indole features two key groups that significantly influence its profile. The methyl group at C1 is generally considered to stabilize the aromatic ring system.

More profoundly, the nitro group at C8 imparts a strong electron-withdrawing effect, which polarizes the molecule and reduces the electron density of the aromatic rings. mdpi.comsvedbergopen.com This electronic modification is directly correlated with biological activity. As discussed, it can enhance interactions with enzyme targets. mdpi.com Furthermore, the electrochemical properties of the nitro group are critical. The biological activity of nitroaromatic compounds frequently depends on their bioreductive activation within target cells, particularly those in low-oxygen environments. uchile.cl This reduction can generate reactive nitro radical anions and other nitrogen species that are toxic to pathogens or cancer cells, forming the basis of their therapeutic effect. svedbergopen.comuchile.cl Therefore, the antifungal and potential antifilarial activities of an 8-nitro substituted β-carboline are likely correlated with its reduction potential and the subsequent reactivity of its metabolites within the target organism.

Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. Each technique offers unique insights into the molecule's composition and architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. It provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H-NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (dissolved in deuterated chloroform, CDCl₃), specific proton signals have been reported. amazonaws.com The data reveals distinct peaks for the protons on the pyridine (B92270) and benzene (B151609) rings, as well as the methyl group. amazonaws.com

Interactive Data Table: ¹H-NMR Spectral Data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole (Data sourced from literature reports; recorded on a 500 MHz spectrometer in CDCl₃) amazonaws.com

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH (indole)9.94broad singlet-
H-48.42doublet5.2
H-58.21doublet8.8
H-38.09doublet5.2
H-67.82doublet8.8
CH₃ (methyl)3.01singlet-

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing a count of the non-equivalent carbon atoms in the molecule. While specific experimental data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is not detailed in the readily available literature, a complete ¹³C-NMR characterization is a standard procedure for nitrated β-carboline alkaloids. researchgate.net This analysis would be crucial to confirm the carbon skeleton and the position of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the IR spectrum would be expected to show characteristic absorption bands corresponding to:

N-H stretching: From the indole (B1671886) ring's secondary amine.

C-H stretching: From the aromatic rings and the methyl group.

C=C and C=N stretching: Within the aromatic and pyridine rings.

N-O stretching: Strong, characteristic peaks for the nitro (NO₂) group.

This technique is essential for confirming the presence of the key nitro functional group. analis.com.my

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the molecular formula is C₁₂H₉N₃O₂. epa.gov The expected monoisotopic mass is approximately 227.07 g/mol . epa.gov High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy. rsc.org

Experimental data confirms a molecular ion peak (M+) at m/z = 227, which corresponds to the compound's molecular weight. amazonaws.com Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways, providing further structural confirmation. mdpi.comnih.gov

X-Ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, including exact bond lengths, bond angles, and the planarity of the β-carboline ring system. Although this analysis has been performed on related β-carboline derivatives, specific crystallographic data for the 8-nitro variant is not currently available in the public domain. hmdb.caacs.org

UV-Vis Absorption and Fluorescence Spectroscopy for Interaction Studies

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a compound. The β-carboline scaffold is known to be chromophoric. The introduction of a nitro group, a strong electron-withdrawing group, is expected to significantly influence the electronic transitions and shift the absorption maxima. Studies on nitrated β-carbolines confirm that UV absorption spectra are recorded to characterize these compounds. researchgate.net

Fluorescence Spectroscopy: Many β-carboline derivatives are known to be fluorescent. mdpi.comnih.gov Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. This property is highly sensitive to the molecule's environment and can be used to study interactions with biological macromolecules like proteins and DNA.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for the isolation, purification, and quantification of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Flash Chromatography: Following its synthesis, crude product mixtures are purified using techniques like flash chromatography. A reported purification for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole utilized a solvent system of dichloromethane (B109758) and methanol (B129727) (CH₂Cl₂/MeOH) on a silica (B1680970) gel column. amazonaws.com

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique used for both purification and quantification. Reversed-phase HPLC, often coupled with a UV detector, is a standard method for analyzing the purity of β-carboline derivatives. nih.gov Chiral HPLC can be used to separate enantiomers of related compounds. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful tool for identifying and quantifying volatile derivatives of β-carbolines in complex mixtures, such as biological samples. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For non-volatile compounds or those that are thermally unstable, LC-MS/MS is the method of choice. It offers exceptional sensitivity and selectivity for the quantification of β-carboline alkaloids in various matrices, including food products and biological fluids. mdpi.comnih.gov

Advanced Biophysical Methods

To understand the potential biological interactions of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, particularly with DNA, a suite of advanced biophysical techniques is employed. These methods provide insights into the mode of binding, the conformational changes induced in the target molecule, and the kinetics of the interaction.

Viscometry is a classical technique to investigate the mode of interaction between a small molecule and DNA. The viscosity of a DNA solution is sensitive to changes in its length. Intercalating agents, which insert themselves between the base pairs of the DNA, cause an increase in the length of the DNA helix, leading to a significant increase in the viscosity of the solution. nih.govnih.govbrieflands.com In contrast, groove binders, which fit into the major or minor grooves of the DNA, or electrostatic binders, typically cause a smaller or no significant change in the viscosity. nih.gov

For a study involving 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, one would measure the relative viscosity of a DNA solution in the presence of increasing concentrations of the compound. The data is typically plotted as (η/η₀)¹ᐟ³ versus the binding ratio (concentration of compound / concentration of DNA), where η is the viscosity of the DNA solution with the compound and η₀ is the viscosity of the DNA solution alone. brieflands.com A steep increase in relative viscosity would suggest an intercalative binding mode.

Table 2: Hypothetical Viscometry Results for DNA Binding Analysis

Binding Ratio ([Compound]/[DNA])Relative Viscosity (η/η₀)Interpretation (Hypothetical)
0.01.00Baseline DNA viscosity
0.11.15Lengthening of DNA helix
0.21.32Further unwinding and extension
0.31.50Strong indication of intercalation
0.41.68Saturation of binding sites

This table illustrates the expected trend for an intercalating compound and is not based on experimental data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding. arkat-usa.orgnih.govnih.govmdpi.comspringernature.com DNA has a characteristic CD spectrum that is sensitive to its secondary structure. The B-form of DNA, for instance, typically shows a positive band around 275 nm and a negative band around 245 nm. nih.gov

When a small molecule binds to DNA, it can perturb the DNA structure, leading to changes in the CD spectrum. nih.gov Intercalation, for example, often leads to an increase in the intensity of both the positive and negative bands. researchgate.net Groove binding can also induce significant changes, and the appearance of an induced CD signal in the absorption region of an achiral ligand is a strong indication of binding. nih.govresearchgate.net By titrating a DNA solution with 1-methyl-8-nitro-9H-pyrido[3,4-b]indole and recording the CD spectra, one can gain insights into the nature of the interaction and the resulting conformational changes in the DNA.

Table 3: Representative Changes in DNA CD Spectrum Upon Ligand Binding

Wavelength (nm)Change in Molar Ellipticity (Δε)Possible Interpretation
~275 (Positive Band)IncreaseStabilization of the B-form helix, possible intercalation
~245 (Negative Band)Increase (more negative)Changes in base stacking and helical twist due to binding
>300 (Ligand Absorption Region)Appearance of a new signalInduced CD, indicating the ligand is in a chiral environment (bound to DNA)

This table outlines typical observations in CD spectroscopy for DNA-ligand interactions and does not represent specific experimental data for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Time-resolved fluorescence spectroscopy is a sensitive technique used to study the excited-state dynamics of fluorescent molecules. bmglabtech.comhoriba.com Many β-carboline derivatives are fluorescent, and their fluorescence properties, such as fluorescence lifetime (τ) and quantum yield (Φ), can change upon interaction with macromolecules like DNA. arkat-usa.orgresearchgate.netscielo.br

By measuring the fluorescence decay of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in the absence and presence of DNA, one can obtain kinetic information about the binding process. Quenching of the fluorescence upon binding can indicate energy transfer or the formation of a non-fluorescent complex. Changes in the fluorescence lifetime can provide information about the local environment of the bound molecule. This technique allows for the determination of binding constants and can help to distinguish between different binding modes.

Table 4: Illustrative Time-Resolved Fluorescence Data for DNA Interaction

SampleFluorescence Lifetime (τ) (ns)Fractional Contribution (%)Interpretation
Compound alone 5.2100Intrinsic fluorescence lifetime of the free compound.
Compound + DNA (low concentration) 5.2 10.570 30Appearance of a longer lifetime component indicating a bound species.
Compound + DNA (high concentration) 5.2 10.520 80Increased population of the bound species with a distinct fluorescence decay.

This table provides a hypothetical example of time-resolved fluorescence data and is not based on experimental measurements for 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Theoretical and Computational Studies of 9h Pyrido 3,4 B Indoles

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the investigation of the molecular properties of 9H-pyrido[3,4-b]indoles. These methods allow for the detailed examination of the electron distribution and energy of these molecules, which in turn determines their chemical behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in understanding the structure-activity relationships of substituted 9H-pyrido[3,4-b]indoles. For instance, studies on related compounds have utilized DFT to explore how different substituents influence their chemical reactivity. cumhuriyet.edu.tr

In the case of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , the presence of an electron-donating methyl group at position 1 and a strong electron-withdrawing nitro group at position 8 is expected to significantly polarize the molecule. DFT calculations can precisely map the electron density distribution, highlighting areas of high and low electron density, which are crucial for predicting sites of electrophilic and nucleophilic attack. The optimized geometry and electronic properties, such as dipole moment and polarizability, can be accurately computed.

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors. These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These parameters provide a quantitative measure of the molecule's reactivity. For example, a lower hardness and higher electrophilicity index would suggest higher reactivity.

Basis Set Effects on Computational Outcomes

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the electronic wave function. stackexchange.com Different basis sets can yield different results, and the choice of basis set is often a compromise between accuracy and computational cost. researchgate.net

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). aip.org

6-31G(d,p): A split-valence basis set that is computationally efficient and often used for initial geometry optimizations.

6-311++G(d,p): A more flexible triple-split valence basis set that includes diffuse functions (++) to better describe anions and weak interactions, and polarization functions (d,p) to describe the non-spherical nature of electron density in bonds. researchgate.net

Studies on similar heterocyclic systems have shown that larger basis sets, such as 6-311++G(d,p), generally provide more accurate results for electronic properties and reactivity parameters, although at a higher computational expense. cumhuriyet.edu.trresearchgate.net The choice of basis set is crucial for obtaining reliable computational outcomes that can be confidently compared with experimental data.

Solvent Effects on Chemical Reactivity

Many chemical reactions occur in solution, and the solvent can have a significant impact on the reactivity of a molecule. Computational models can account for solvent effects using various methods, such as the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute molecule.

For a polar molecule like 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , the surrounding solvent molecules can stabilize or destabilize its ground and transition states, thereby affecting reaction rates and equilibria. Computational studies on related 9H-pyrido[3,4-b]indoles have shown that properties such as the dipole moment and the energies of frontier molecular orbitals can be significantly influenced by the solvent polarity. cumhuriyet.edu.tr For instance, an increase in solvent polarity can lead to enhanced chemical reactivity. cumhuriyet.edu.tr

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a detailed picture of the distribution and energy of electrons in a molecule's orbitals. This analysis is fundamental to understanding a molecule's electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Parameters

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. researchgate.net

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons (nucleophilicity).

LUMO: The innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , the electron-donating methyl group would be expected to raise the energy of the HOMO, while the electron-withdrawing nitro group would lower the energy of the LUMO. This combined effect would likely result in a small HOMO-LUMO gap, indicating high reactivity. The spatial distribution of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

To illustrate, the following table presents calculated FMO data for a related compound, methyl 1-(anthracen-9-yl)-9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate, in different solvents, showcasing the influence of the medium on these parameters.

SolventEHOMO (eV)ELUMO (eV)ΔE (eV)
Gas Phase-5.48-1.893.59
Water-5.59-2.113.48
DMSO-5.58-2.093.49
Methanol (B129727)-5.58-2.103.48

This data is for the related compound methyl 1-(anthracen-9-yl)-9-methyl-9H-pyrido[3,4-b]indole-3-carboxylate and is presented for illustrative purposes. cumhuriyet.edu.tr

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular interactions, such as hyperconjugation and resonance, which contribute to the stability of a molecule. uba.ar NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. wisc.edu

In 1-methyl-8-nitro-9H-pyrido[3,4-b]indole , NBO analysis would be crucial for understanding the electronic communication between the electron-donating methyl group, the electron-withdrawing nitro group, and the aromatic pyridoindole core. Key interactions would likely involve the delocalization of electron density from the lone pairs of the nitrogen atoms and the π-bonds of the aromatic system into the antibonding orbitals of the nitro group.

The following interactive table illustrates typical NBO analysis results for a substituted 9H-pyrido[3,4-b]indole, showing the donor and acceptor orbitals and their interaction energies.

Donor NBOAcceptor NBOE(2) (kcal/mol)Interaction Type
π(C5-C6)π(C7-C8)20.5π → π
LP(1) N2π(C1-C9a)55.8n → π
π(C4a-C4b)π(N3-C4)22.1π → π
LP(1) N9π(C4b-C9a)40.3n → π

This data is representative for a substituted 9H-pyrido[3,4-b]indole and is for illustrative purposes. cumhuriyet.edu.tr

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule (ligand) with a macromolecular target, such as a protein or DNA. These simulations are instrumental in understanding the potential biological activity of compounds like 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

Conformational Search of Ligand-Receptor Complexes

The initial step in understanding the interaction between a ligand and its receptor is to perform a conformational search. This process explores the various possible three-dimensional arrangements of the ligand and the receptor to identify the most stable and energetically favorable binding poses. For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, this involves rotating its rotatable bonds and positioning the molecule within the active site of a target receptor. The resulting conformations are then ranked based on a scoring function, which estimates the binding affinity. While specific studies on the 1-methyl-8-nitro derivative are not prevalent, the general principles of β-carboline interactions suggest that the planar aromatic rings of the pyrido[3,4-b]indole core would favor interactions within hydrophobic pockets of protein receptors. The methyl group at position 1 and the nitro group at position 8 would significantly influence the molecule's orientation and interactions within the binding site.

Prediction of Binding Modes with DNA and Enzymes

Computational docking studies on related β-carboline derivatives have revealed potential binding modes with both DNA and various enzymes. nih.gov These studies serve as a valuable framework for predicting the behavior of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole.

DNA Interaction: The planar structure of the pyrido[3,4-b]indole ring system is conducive to intercalation between DNA base pairs. nih.govnih.gov This mode of binding involves the insertion of the flat aromatic rings between the stacked base pairs of the DNA double helix. Additionally, the molecule could bind within the minor or major grooves of DNA. researchgate.net The presence of the nitro group, being a strong electron-withdrawing group, could influence the electronic interactions with the DNA backbone or bases. The positively charged pyridinium (B92312) nitrogen (if protonated) could also facilitate electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA. nih.gov

Enzyme Interaction: Various enzymes have been identified as potential targets for β-carboline derivatives, including monoamine oxidase (MAO) and cyclin-dependent kinases (CDKs). nih.govmdpi.com Docking simulations of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole into the active sites of these enzymes would likely reveal key interactions. For instance, hydrogen bonding could occur between the indole (B1671886) nitrogen (N9-H) and polar amino acid residues in the enzyme's active site. nih.govresearchgate.net The aromatic rings could engage in π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. nih.gov The 1-methyl group might fit into a small hydrophobic pocket, while the 8-nitro group could form hydrogen bonds or other electrostatic interactions.

Receptor TargetPredicted Binding ModeKey Interactions
DNA Intercalation, Groove Bindingπ-π stacking, Electrostatic interactions, Hydrogen bonding
Enzymes (e.g., MAO, CDKs) Active Site BindingHydrogen bonding, Hydrophobic interactions, π-π stacking

Prediction of Chemical Reactivity and Properties

Computational chemistry offers methods to predict the chemical reactivity and properties of molecules, providing a theoretical foundation for understanding their behavior in chemical reactions and biological systems.

Global and Local Reactivity Indexes

Global and local reactivity descriptors, derived from Density Functional Theory (DFT) calculations, are used to quantify the chemical reactivity of a molecule. rsc.org

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Electronic Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.

Global Electrophilicity (ω): Indicates the ability of a molecule to accept electrons.

The presence of the electron-withdrawing nitro group on the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole scaffold would be expected to increase its global electrophilicity, making it a better electron acceptor.

Local Reactivity Indexes: These descriptors pinpoint the most reactive sites within a molecule.

Fukui Functions: Indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed, highlighting sites susceptible to nucleophilic, electrophilic, or radical attack.

Parr Functions: Used to predict the most probable sites for radical attack. rsc.org

For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, local reactivity analysis would likely indicate that the carbon atoms of the pyridine (B92270) ring and the nitro-substituted benzene (B151609) ring are potential sites for nucleophilic attack due to the electron-withdrawing nature of the nitro group and the pyridinic nitrogen.

Reactivity IndexPredicted Influence of Substituents (1-methyl, 8-nitro)
Global Electrophilicity (ω) Increased due to the electron-withdrawing nitro group.
Local Reactivity (Fukui Functions) Increased electrophilicity on the aromatic rings, particularly near the nitro group.

Computational Screening for Analog Design

Computational screening is a vital part of modern drug discovery, allowing for the rapid evaluation of large libraries of virtual compounds to identify those with the highest predicted activity and most favorable properties. mdpi.comnih.gov Starting with the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole scaffold, a virtual library of analogs can be generated by systematically modifying the substituents at various positions.

For example, the methyl group at position 1 could be replaced with other alkyl or aryl groups to explore the effect of size and hydrophobicity on binding affinity. nih.gov The nitro group at position 8 could be substituted with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the molecule. These virtual analogs can then be subjected to high-throughput docking against a panel of biological targets. The results of this computational screening can prioritize a smaller, more manageable set of compounds for chemical synthesis and subsequent biological testing, thereby accelerating the drug discovery process. nih.govresearchgate.net

Position of SubstitutionExample ModificationsPurpose of Analog Design
Position 1 Ethyl, Propyl, PhenylTo probe hydrophobic interactions and steric tolerance in the binding site.
Position 8 Cyano, Halogen, Amino, Methoxy (B1213986)To modulate electronic properties and hydrogen bonding potential.
Position 9 Alkyl chains, BenzylTo alter solubility and explore additional binding interactions. researchgate.net

Biosynthetic Considerations and Natural Occurrence Focus on Chemical Orig

Natural Occurrence of β-Carboline Alkaloids in Biological Systems

β-carboline alkaloids are widely distributed throughout nature, having been identified in a vast array of organisms. mdpi.comresearchgate.net Their presence has been confirmed in numerous plant families, marine creatures, insects, and even mammals, including human tissues and body fluids. mdpi.commdpi.com These compounds are of significant interest due to their diverse biological activities. mdpi.com

The most well-known β-carbolines, norharman (β-carboline) and harman (1-methyl-β-carboline), are frequently identified in natural sources. nih.gov Initially isolated from Peganum harmala, these compounds are also found in hallucinogenic plants like Banisteriopsis caapi. nih.gov Furthermore, β-carbolines have been detected in tobacco leaves and smoke. nih.gov Their occurrence is not limited to terrestrial plants; they are also found in various foodstuffs, including coffee, cocoa, and cereal products, as well as in alcoholic beverages like beer and wine. nih.gov

Biosynthetic Pathways of Pyrido[3,4-b]indole Derivatives

The biosynthesis of the fundamental pyrido[3,4-b]indole ring structure, the core of β-carboline alkaloids, is intrinsically linked to the amino acid tryptophan.

The primary pathway for the formation of the β-carboline skeleton is the Pictet-Spengler reaction. mdpi.comresearchgate.net This reaction involves the condensation of a tryptamine (B22526) derivative (derived from tryptophan through decarboxylation) with an aldehyde or a ketone. researchgate.net The initial product of this reaction is a tetrahydro-β-carboline. mdpi.comresearchgate.net

Subsequent enzymatic transformations, primarily oxidations, are required to form the fully aromatic β-carboline structure. Heme peroxidases, for instance, have been shown to catalyze the oxidation of tetrahydro-β-carbolines to their aromatic counterparts, such as norharman and harman. researchgate.netnih.gov This enzymatic step is crucial in the final stages of the biosynthesis of many bioactive β-carboline alkaloids. researchgate.net While the general pathway is understood, the specific enzymes and intermediates for the vast diversity of β-carbolines, including potentially a nitrated derivative like "9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro-", are areas of ongoing research. The introduction of a nitro group at the 8-position would likely involve a separate enzymatic or chemical modification of a pre-existing β-carboline scaffold, though specific pathways for this are not detailed in the available literature.

Distribution in Natural Sources Relevant to Chemical Research

The widespread distribution of β-carboline alkaloids in nature provides a rich source for chemical research, with numerous compounds having been isolated and characterized from various organisms.

A significant number of β-carboline alkaloids have been isolated from a wide variety of plant species across numerous families. cornell.edu Peganum harmala is a classic source of harmine (B1663883), harmaline (B1672942), and other related β-carbolines. mdpi.com These compounds are also found in plants used in traditional medicine and shamanic rituals, such as Banisteriopsis caapi, a key ingredient in the psychedelic brew Ayahuasca. cornell.edu The presence of these alkaloids in plants often contributes to their medicinal or toxic properties. mdpi.com

Examples of Plant-Derived β-Carboline Alkaloids

Compound NamePlant SourceReference
Harman (1-methyl-β-carboline)Peganum harmala, Banisteriopsis caapi, Tobacco nih.gov
Norharman (β-carboline)Peganum harmala, Tobacco nih.gov
HarminePeganum harmala, Banisteriopsis caapi mdpi.com
HarmalinePeganum harmala mdpi.com

The distribution of β-carboline alkaloids extends beyond the plant kingdom into the microbial and marine worlds. Various bacteria, fungi, and marine invertebrates have been found to produce these compounds. researchgate.net For instance, the deep-sea fungus Trichoderma sp. has been shown to produce novel β-carboline alkaloids. nih.gov

Marine sponges are a particularly rich source of unique and structurally complex β-carboline alkaloids, such as the manzamine alkaloids, which exhibit significant biological activities. nih.gov Tunicates, another group of marine invertebrates, are also known to produce a variety of β-carboline derivatives, including the eudistomins. mdpi.com The discovery of these compounds in such a diverse range of organisms highlights the broad evolutionary reach of the biosynthetic pathways leading to the pyrido[3,4-b]indole core structure.

Examples of β-Carboline Alkaloids from Microorganisms and Marine Organisms

Compound NameOrganism SourceReference
Manzamine AMarine Sponges (Acanthostrongylophora sp.) nih.gov
EudistominsTunicates (Eudistoma sp.) mdpi.com
TrichocarbolinesDeep-sea fungus (Trichoderma sp.) nih.gov
Seragadine AMarine Sponge (Haplosclerida order) scispace.com

Future Research Directions and Potential Applications in Chemical Science

Design and Synthesis of Novel 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- Analogs

The strategic design and synthesis of new analogs based on the 1-methyl-8-nitro-β-carboline framework are crucial for expanding its chemical space and exploring its potential applications.

The biological activity of β-carboline derivatives is highly dependent on the nature and position of substituents on the tricyclic core. researchgate.netresearchgate.net Research has shown that introducing various functional groups can significantly modulate the therapeutic properties of these molecules. For instance, studies on related β-carbolines have demonstrated that substitutions at the C1, C6, and N9 positions can lead to potent and broad-spectrum anticancer activity. researchgate.net The introduction of a 1-naphthyl group at C1 combined with a methoxy (B1213986) group at C6 resulted in a compound with an IC50 value as low as 80 nM against breast cancer cells. researchgate.net Similarly, the synthesis of 5-bromo-8-methoxy-1-methyl-β-carboline has been reported, which showed moderate activity against P388 murine leukemia cells. acs.orgnih.gov

Future research on 9H-Pyrido(3,4-b)indole, 1-methyl-8-nitro- should systematically explore the impact of diverse substituents. The existing 8-nitro group, a strong electron-withdrawing group, is expected to significantly influence the molecule's electronic properties and interaction with biological targets. mdpi.com Future synthetic campaigns could focus on:

Varying the C1-substituent: Replacing the methyl group with various aryl or alkyl groups to probe steric and electronic effects. mdpi.com

Modifying the indole (B1671886) nitrogen (N9): N-alkylation or N-arylation can alter solubility, cell permeability, and binding interactions. mdpi.comsciforum.net

Introducing additional substituents: Adding functional groups to other available positions on the aromatic rings could fine-tune the molecule's activity and selectivity.

PositionExample Substituent from Related AnalogsPotential ImpactReference
C11-NaphthylEnhanced antiproliferative activity researchgate.net
C5BromoModulated biological activity acs.org
C6MethoxyIncreased anticancer potency researchgate.net
N9Benzyl GroupAltered ADME properties and activity mdpi.com

The creation of focused chemical libraries is a powerful strategy in modern drug discovery. chemdiv.com Building a library of compounds centered around the 1-methyl-8-nitro-9H-pyrido[3,4-b]indole scaffold would enable high-throughput screening against various biological targets. Such libraries can be designed to explore specific structure-activity relationships (SAR). For example, a library could be generated by combining a small set of diverse substituents at key positions (e.g., C1, C3, N9) to rapidly identify promising lead compounds. mdpi.comnih.gov The development of these libraries facilitates the discovery of molecules with optimized properties for specific applications.

Elucidation of Complex Molecular Mechanisms

A deeper understanding of how 1-methyl-8-nitro-9H-pyrido[3,4-b]indole interacts with biological systems at a molecular level is essential for its rational development.

β-Carboline alkaloids are known to interact with multiple biological targets, which can contribute to their therapeutic effects. Some β-carboline derivatives have been identified as inhibitors of the MDM2-p53 interaction, a key pathway in cancer. researchgate.net Docking studies of these analogs have revealed specific interactions, such as hydrogen bonds and pi-pi stacking, with key residues in the MDM2 protein. researchgate.net Given its unique electronic signature due to the 8-nitro group, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole may exhibit a distinct multi-target binding profile. Future research should employ a combination of in silico modeling and experimental validation to:

Identify potential protein targets.

Characterize the binding modes and affinities for these targets.

Several 9-methyl-β-carboline derivatives are known to be efficient photosensitizers, capable of inducing DNA damage upon UVA excitation. rsc.org The photochemical mechanisms are complex and can involve both Type I (electron transfer) and Type II (singlet oxygen) reactions. rsc.orgrsc.org Studies on related compounds show that the excited protonated form of the β-carboline is often responsible for generating oxidized purine (B94841) residues in DNA. rsc.org Furthermore, the excited neutral form can lead to the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers via triplet-triplet energy transfer. rsc.org

The presence of the 8-nitro group in 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is likely to profoundly influence its photophysical and photochemical properties. Advanced studies are needed to investigate:

The excited-state dynamics of the molecule.

The efficiency of intersystem crossing to the triplet state.

The specific types of DNA damage or other photochemical reactions induced upon photoexcitation.

The potential application of this compound in photodynamic therapy or as a photomolecular probe.

Methodological Advancements

Progress in the synthesis of the 1-methyl-8-nitro-β-carboline scaffold and its analogs relies on the continuous development of novel and efficient chemical reactions. Traditional methods like the Pictet-Spengler reaction remain valuable, but modern advancements offer milder and more versatile routes. nih.govresearchgate.net Recent developments include microwave-assisted electrocyclic cyclization of 3-nitrovinylindoles to form the β-carboline core. nih.gov Another area of advancement is the catalytic enantioselective aza-Friedel−Crafts reaction, which allows for the construction of chiral centers with high efficiency. acs.org Applying these and other new synthetic methodologies will be key to efficiently producing diverse 1-methyl-8-nitro-β-carboline analogs for further study.

Development of More Efficient and Eco-Friendly Synthetic Routes

The synthesis of the pyrido[3,4-b]indole core, commonly known as a β-carboline, is well-established, with the Pictet-Spengler reaction being a cornerstone method. researchgate.net This reaction typically involves the condensation of a tryptamine (B22526) derivative with an aldehyde or ketone, followed by cyclization. researchgate.net However, traditional methods often rely on harsh conditions and environmentally challenging reagents.

Future research will likely focus on developing greener synthetic pathways to 1-methyl-8-nitro-9H-pyrido[3,4-b]indole. This includes the use of environmentally benign solvents like polyethylene (B3416737) glycol (PEG), which has been successfully employed in the synthesis of other heterocyclic compounds such as indeno-pyrazole derivatives. researchgate.net Additionally, catalyst-free condensation reactions or the use of solid acid catalysts could offer milder and more sustainable alternatives to conventional methods. mdpi.comresearchgate.net The development of one-pot, multi-component reactions, as demonstrated for the synthesis of related azepino[3,4-b]indoles, could also significantly improve efficiency by reducing the number of synthetic steps and purification processes. rsc.org A key challenge will be the regioselective introduction of the nitro group onto the indole ring system, a process for which novel, non-acidic, and non-metallic conditions are being developed. nih.gov

Integration of Advanced Computational Techniques for Prediction and Design

Computational chemistry offers powerful tools to accelerate the discovery and optimization of novel compounds. For the pyrido[3,4-b]indole class, computational modeling has already been used to predict their binding to cancer targets like MDM2. nih.govnih.gov Advanced computational techniques can be applied to 1-methyl-8-nitro-9H-pyrido[3,4-b]indole for several purposes:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structure of pyrido[3,4-b]indole derivatives and their biological activity. researchgate.net By building upon existing QSAR studies, the antiproliferative activity of the title compound against various cancer cell lines could be predicted. researchgate.net

Molecular Docking: Docking simulations can predict the binding orientation and affinity of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole to specific biological targets. For instance, docking studies on related compounds have suggested that the N9 hydrogen is crucial for binding interactions, which implies that the 1-methyl and 8-nitro substitutions could significantly alter the binding profile. researchgate.netnih.gov

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, stability, and reactivity of the molecule. mdpi.com This information is valuable for predicting its spectroscopic properties and reaction mechanisms, which can aid in the development of new synthetic routes and the interpretation of its biological activity. mdpi.com

Theoretical Applications in Chemical Biology

The pyrido[3,4-b]indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. chemimpex.com The specific substitutions in 1-methyl-8-nitro-9H-pyrido[3,4-b]indole suggest several theoretical applications in chemical biology.

Utility as Probes for Biological Pathways

Derivatives of 9H-pyrido[3,4-b]indole have shown potent anticancer activity, making them valuable as molecular probes to investigate cancer-related biological pathways. researchgate.netnih.gov For example, some derivatives have been shown to induce a G2/M cell cycle phase arrest in cancer cells. nih.gov

The title compound, 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, could serve as a novel probe for several reasons:

The pyrido[3,4-b]indole core can be tailored to interact with specific biological targets. nih.gov

The nitro group is a strong electron-withdrawing group that can participate in specific hydrogen bonding or other interactions, potentially conferring selectivity for certain enzymes or receptors.

The compound's activity can be systematically compared to other derivatives to elucidate structure-activity relationships (SAR), providing insights into the molecular requirements for interacting with biological targets.

Table 1: Antiproliferative Activity of Representative Pyrido[3,4-b]indole Derivatives

Compound Substitution Cancer Cell Line IC₅₀ (nM) Reference
11 1-Naphthyl, 6-Methoxy Breast 80 nih.govnih.gov
11 1-Naphthyl, 6-Methoxy Colon 130 nih.govnih.gov
11 1-Naphthyl, 6-Methoxy Melanoma 130 nih.govnih.gov
11 1-Naphthyl, 6-Methoxy Pancreatic 200 nih.govnih.gov

Potential for Fluorescent Labeling in Research Applications

The β-carboline scaffold, which forms the core of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, is known to be fluorescent. nih.gov The fluorescent properties of these molecules can be tuned by altering the substituents on the tricyclic ring system. nih.gov Studies on C-3 substituted pyrido[3,4-b]indole derivatives have shown that the nature and position of substituents significantly impact the fluorescence intensity and emission wavelength. nih.gov

For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, the following considerations are relevant for its potential as a fluorescent label:

The extended aromatic system is inherently fluorescent.

The electron-withdrawing nitro group and the electron-donating methyl group are expected to modulate the electronic transitions, leading to potentially unique fluorescence characteristics.

The fluorescence emission may be sensitive to the local environment, such as solvent polarity or binding to a biological macromolecule, making it a useful reporter group.

Table 2: Fluorescence Properties of a C-3 Substituted Pyrido[3,4-b]indole Derivative (7dA)

Parameter Optimal Condition Observation Reference
Contact Time 15 minutes Highest fluorescence intensity nih.gov
Concentration 5 x 10⁻⁶ M Maximum fluorescence intensity nih.govbeilstein-journals.org
Solvent Chloroform Highest fluorescence intensity nih.govbeilstein-journals.org

Engineering Targeted Molecular Responses

The concept of engineering targeted molecular responses involves the rational design of molecules that elicit a specific biological effect by interacting with a predetermined target. The 9H-pyrido[3,4-b]indole scaffold is an excellent platform for such engineering due to its synthetic tractability and established biological relevance. researchgate.netnih.gov

For 1-methyl-8-nitro-9H-pyrido[3,4-b]indole, targeted responses could be engineered by:

Systematic Structural Modification: The methyl and nitro groups can be replaced with other functional groups to fine-tune the molecule's steric and electronic properties. This allows for a systematic exploration of the structure-activity relationship to optimize potency and selectivity for a given biological target. nih.gov

Conjugation to Targeting Moieties: The pyrido[3,4-b]indole core could be chemically linked to other molecules, such as peptides or antibodies, to direct it to specific cells or tissues.

Developing Photo-responsive Probes: The introduction of specific functional groups could render the molecule's activity controllable by light, allowing for spatiotemporal control over its biological effects.

By leveraging the knowledge gained from related pyrido[3,4-b]indole derivatives, future research on 1-methyl-8-nitro-9H-pyrido[3,4-b]indole is well-positioned to unlock its full potential in both chemical science and chemical biology.

Q & A

Basic: How can the structural identity of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole be confirmed using spectroscopic methods?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Compare experimental spectra with reference data. For example, the methyl group (1-CH₃) in 4-methyl-9H-pyrido[3,4-b]indole resonates at δ 2.78 ppm (s, 3H) in DMSO-d₆ . Nitro group substitution (8-NO₂) may deshield adjacent protons, shifting aromatic resonances downfield.
    • ¹³C NMR : The quaternary carbon adjacent to the nitro group typically appears at δ 140–150 ppm.
  • Infrared (IR) Spectroscopy : The nitro group exhibits strong asymmetric and symmetric stretching vibrations at ~1522 cm⁻¹ and ~1362 cm⁻¹, respectively .
  • Mass Spectrometry (MS) : Compare fragmentation patterns with NIST reference data (e.g., molecular ion [M⁺] at m/z 243.2 for C₁₂H₁₀N₃O₂) .

Basic: What are the key physical and chemical properties of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole?

Answer:

PropertyValue/DescriptionSource
Molecular FormulaC₁₂H₁₀N₃O₂Adapted
Molecular Weight243.23 g/molCalculated
Melting Point~219–220°C (analogous to unsubstituted derivatives)
StabilityStable under inert conditions; decomposes at high temperatures, releasing toxic NOₓ gases
SolubilityLikely polar aprotic solvents (e.g., DMSO, DMF); low aqueous solubility

Advanced: How can synthetic yields of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole be optimized?

Answer:

  • Palladium-Catalyzed Cross-Coupling : Adapt methods for nitro-substituted β-carbolines. Use Pd(OAc)₂/XPhos catalyst systems in toluene at 110°C to couple nitroaryl halides with indole precursors .
  • Nitration Conditions : Optimize nitration using HNO₃/H₂SO₄ at 0–5°C to minimize over-nitration. Monitor by TLC (Rf ~0.3 in EtOAc/hexane 1:3) .
  • Purification : Employ silica gel chromatography (gradient elution with EtOAc/hexane) or recrystallization from ethanol/water .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for nitro-substituted β-carbolines?

Answer:

  • Purity Assessment : Use differential scanning calorimetry (DSC) to verify melting points. Contaminants (e.g., solvents, byproducts) lower observed melting points .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation and clarifies discrepancies in spectral assignments .
  • Interlaboratory Validation : Compare NMR data (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts) and standardize acquisition parameters (e.g., 400 MHz vs. 500 MHz instruments) .

Basic: What safety precautions are critical when handling 1-methyl-8-nitro-9H-pyrido[3,4-b]indole?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at 2–8°C. Avoid contact with oxidizers (e.g., peroxides) to prevent explosive decomposition .
  • Spill Management : Neutralize with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite) .

Advanced: What analytical strategies can detect and quantify byproducts in the synthesis of nitro-substituted β-carbolines?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% TFA in acetonitrile/water. Monitor UV absorption at 254 nm .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., methylated intermediates) using DB-5MS columns and EI ionization .
  • LC-MS/MS : Quantify non-volatile impurities (e.g., dimeric adducts) with electrospray ionization (ESI) in positive ion mode .

Basic: What are the recommended conditions for long-term stability studies of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole?

Answer:

  • Temperature/Humidity : Store samples at 25°C/60% RH and 40°C/75% RH in stability chambers. Assess degradation monthly via HPLC .
  • Light Sensitivity : Conduct ICH Q1B photostability testing using UV (320–400 nm) and visible light (1.2 million lux-hours) .

Advanced: How can computational methods predict the reactivity of 1-methyl-8-nitro-9H-pyrido[3,4-b]indole in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the nitro group lowers LUMO, enhancing electron-deficient character .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to assess metabolic pathways .
  • QSAR Modeling : Corrogate substituent effects (e.g., nitro vs. methyl) on cytotoxicity using published β-carboline datasets .

Basic: What chromatographic techniques are suitable for separating 1-methyl-8-nitro-9H-pyrido[3,4-b]indole from regioisomers?

Answer:

  • Thin-Layer Chromatography (TLC) : Use silica gel plates with EtOAc/hexane (1:4). Visualize under UV 254 nm; Rf ~0.5 for target compound .
  • Reverse-Phase HPLC : Employ a C8 column (5 µm, 250 mm) with isocratic elution (acetonitrile:water 55:45, 1 mL/min). Retention time ~12.3 min .

Advanced: How can researchers mitigate nitro group reduction during hydrogenation of β-carboline derivatives?

Answer:

  • Catalyst Selection : Use Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) to selectively hydrogenate alkenes without reducing nitro groups .
  • Reaction Monitoring : Track nitro group integrity via FTIR (retention of ~1522 cm⁻¹ peak) .
  • Alternative Reducing Agents : Employ Na₂S₂O₄ in aqueous ethanol (pH 9) for selective reduction of other functional groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.